5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C8H4BrF3N2O and a molecular weight of 281.03 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methyl group, and a trifluoromethyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely . The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives from the nitrile group.
Scientific Research Applications
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-5-bromo-nicotinonitrile:
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Contains a methyl ester group, which can influence its reactivity and solubility.
Uniqueness
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-bromo-6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O/c1-3-6(9)5(8(10,11)12)4(2-13)7(15)14-3/h1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDROYAOVNZFOPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)C#N)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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